Bis(2-hydroxyethyl) phthalate
Overview
Description
Bis(2-hydroxyethyl) phthalate is a derivative of phthalate, which is a class of chemicals commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates, such as bis(2-ethylhexyl) phthalate, are synthesized through esterification reactions involving phthalic anhydride and alcohols . Although the provided papers do not directly discuss bis(2-hydroxyethyl) phthalate, they provide insights into the synthesis and properties of related phthalate compounds.
Synthesis Analysis
The synthesis of phthalate derivatives typically involves the reaction of phthalic anhydride with alcohols. For instance, the synthesis of bis(2-ethylhexyl) phthalate is achieved by reacting phthalic anhydride with 2-ethylhexanol, using methane sulfonic acid as a catalyst . Similarly, the synthesis of hydroxylated derivatives of bis(2-ethylhexyl) phthalate and their monoesters has been reported, which involves esterification followed by reduction and cyclization steps . These methods could potentially be adapted for the synthesis of bis(2-hydroxyethyl) phthalate by using ethanol in place of 2-ethylhexanol.
Molecular Structure Analysis
The molecular structure of phthalate derivatives is characterized by a benzene ring substituted with two ester groups. The position and nature of additional substituents on the benzene ring or the ester chains can significantly influence the properties of the compound. For example, the synthesis of bis(phosphonate) structures from acid anhydrides has been reported, which includes the formation of cyclic bis(phosphonates) from phthalic anhydride . The molecular structure of phthalate derivatives is often confirmed using spectroscopic techniques such as PMR and mass spectra .
Chemical Reactions Analysis
Phthalate derivatives can undergo various chemical reactions, including hydroxylation, esterification, and oxidation. The synthesis of oxidized metabolites of bis(2-ethylhexyl) phthalate involves esterification with phthalic anhydride, followed by deprotection and oxidation steps . Additionally, the formation of by-products during oxidation reactions, such as the Swern oxidation, has been studied, providing insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalate derivatives are influenced by their molecular structure. For example, the presence of hydroxyl groups can affect the solubility and reactivity of the compound. The kinetic model for the synthesis of bis(2-ethylhexyl) phthalate suggests that the esterification reactions involved in the synthesis of phthalates can have different rates, with the formation of the monoester being very fast and irreversible, while the second esterification step is slower and requires a catalyst . The properties of phthalate derivatives are also studied to develop new materials, such as the synthesis of new bis(phthalimides) for use as comonomers in temperature-resistant polymeric networks .
Scientific Research Applications
Synthesis of Polyphosphodiesters
- Scientific Field: Polymer Chemistry
- Application Summary: Bis(2-hydroxyethyl)phthalate-based copolymers have demonstrated high affinity to Ca 2+ ions . This property is used in the synthesis of polyphosphodiesters, which have various biomedical, industrial, and household applications .
- Methods of Application: The specific methods of application involve complex chemical reactions, including metathesis polymerization and polycondensation .
- Results or Outcomes: The application of these copolymers results in changes in thermal properties (increase of the glass transition temperature and melting range, up to 15 and 30 °C, respectively) and in mechanical characteristics of the polymer films (two- to three-fold increase) .
Degradation of Polyethylene Terephthalate (PET)
- Scientific Field: Biochemistry
- Application Summary: Bis(2-hydroxyethyl) terephthalate (BHET), a PET degradation intermediate, can be degraded by the carboxylesterase Ea Est2, derived from the psychrotrophic bacterium Exiguobacterium antarcticum .
- Methods of Application: The enzyme Ea Est2 is used to degrade BHET at a molecular level .
- Results or Outcomes: The study demonstrated the industrial potency of Ea Est2 as a biocatalyst .
Synthesis of Biocompatible Polymer Systems
- Scientific Field: Polymer Chemistry
- Application Summary: BHET is widely used to synthesize unsaturated polyester resins, PET, and new biocompatible polymer systems .
- Methods of Application: The specific methods of application involve complex chemical reactions .
- Results or Outcomes: BHET can also be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .
Separation Techniques
- Scientific Field: Analytical Chemistry
- Application Summary: Bis(2-hydroxyethyl) phthalate is used in separation techniques such as High-Performance Liquid Chromatography (HPLC) .
- Methods of Application: The compound is used as a standard or a target analyte in HPLC .
- Results or Outcomes: The use of Bis(2-hydroxyethyl) phthalate in HPLC allows for the separation and analysis of complex mixtures .
Plasticizer in Polyester Resins and Polyurethanes
- Scientific Field: Polymer Chemistry
- Application Summary: Bis(2-hydroxyethyl) terephthalate can be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .
- Methods of Application: The compound is mixed with the polymer during the manufacturing process to increase its flexibility .
- Results or Outcomes: The addition of Bis(2-hydroxyethyl) terephthalate results in softer and more flexible polymers .
Use in Medical Devices
- Scientific Field: Medical Technology
- Application Summary: Phthalates, including Bis(2-hydroxyethyl) phthalate, are often used as plasticizers in medical devices such as intravenous tubing and bags, IV catheters, nasogastric tubes, dialysis bags and tubing, blood bags and transfusion tubing, and air tubes .
- Methods of Application: The compound is mixed with the polymer during the manufacturing process to increase its flexibility .
- Results or Outcomes: The addition of Bis(2-hydroxyethyl) phthalate results in softer and more flexible medical devices .
Safety And Hazards
properties
IUPAC Name |
bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVXHUYTFYBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058907 | |
Record name | Bis(2-hydroxyethyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) phthalate | |
CAS RN |
84-73-1 | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-hydroxyethyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-hydroxyethyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-hydroxyethyl) phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-HYDROXYETHYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977L5S4DJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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